molecular formula C12H10Cl2N2 B064940 2-(2-Amino-4-chlorophenyl)-5-chloroaniline CAS No. 169797-34-6

2-(2-Amino-4-chlorophenyl)-5-chloroaniline

Cat. No. B064940
M. Wt: 253.12 g/mol
InChI Key: PNZNCHRKILJGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-chlorophenyl)-5-chloroaniline, also known as ACC, is an organic compound with the chemical formula C12H9Cl2N2. It is a derivative of aniline and is commonly used in scientific research due to its unique properties. ACC is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. This makes it a popular compound in the field of dermatology, where it is used to treat hyperpigmentation disorders such as melasma and age spots.

Mechanism Of Action

2-(2-Amino-4-chlorophenyl)-5-chloroaniline works by inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. By reducing the amount of melanin produced by the body, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can help to lighten hyperpigmented areas of the skin. In cancer cells, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to induce apoptosis (cell death) and inhibit the growth of tumors.

Biochemical And Physiological Effects

2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on melanin production and cancer cell growth, it has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in lab experiments is its potency as a tyrosinase inhibitor. This makes it a valuable tool for studying the role of melanin in various biological processes. However, one limitation of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline is its potential toxicity. Studies have shown that high doses of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be toxic to cells, which could limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline. One area of interest is the development of new cancer therapies based on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline and other tyrosinase inhibitors. Another potential direction is the use of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline on the body.

Synthesis Methods

The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chlorophenol in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been extensively studied for its potential applications in various fields of scientific research. In addition to its use in dermatology, it has also been investigated for its anti-cancer properties. Studies have shown that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

169797-34-6

Product Name

2-(2-Amino-4-chlorophenyl)-5-chloroaniline

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(2-amino-4-chlorophenyl)-5-chloroaniline

InChI

InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2

InChI Key

PNZNCHRKILJGSK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.